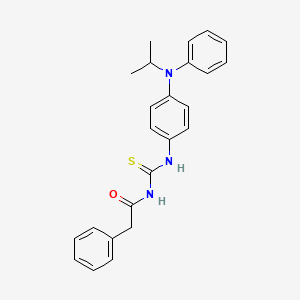

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide

Description

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide is a synthetic organic compound characterized by a complex structure featuring two key moieties:

A (phenylamino)thioxomethyl group [(phenylamino)thioxomethyl, abbreviated as Ptc in blocking group terminology , substituted with an isopropyl group at the para position of the phenyl ring.

The compound’s structure suggests possible applications in medicinal chemistry, particularly in drug design, due to the presence of the thioamide group (known for modulating bioavailability and binding affinity) and aromatic systems (imparting lipophilicity and stability).

Properties

IUPAC Name |

2-phenyl-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3OS/c1-18(2)27(21-11-7-4-8-12-21)22-15-13-20(14-16-22)25-24(29)26-23(28)17-19-9-5-3-6-10-19/h3-16,18H,17H2,1-2H3,(H2,25,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLYEAXMQHGEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with phenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains:

-

Thioxomethyl (C=S) group

-

Aromatic amine (phenylamino) groups

-

Isopropyl-substituted aromatic ring

-

Phenylethanamide moiety

These groups suggest reactivity in hydrolysis, nucleophilic substitution, oxidation, and electrophilic aromatic substitution (EAS) reactions.

Hydrolysis of Thioxomethyl Group

The C=S group may undergo hydrolysis under acidic or basic conditions to form a carboxamide (C=O):

Analogous Example : Thioamide hydrolysis to amides is well-documented in sulfonamide derivatives .

Electrophilic Aromatic Substitution (EAS)

The aromatic amine groups could direct EAS reactions (e.g., nitration, sulfonation) at the para or ortho positions.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Nitro-substituted derivative |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative |

Supporting Data : Similar reactivity is observed in 4-Isopropyl-N-phenylaniline (CID 21861) .

Oxidation of Thioxomethyl Group

The C=S group may oxidize to a sulfonic acid or disulfide under strong oxidizing agents (e.g., H₂O₂, KMnO₄):

Limitation : No direct evidence for this compound; inferred from thioether oxidation pathways .

Nucleophilic Substitution at Amide Group

The phenylethanamide moiety might undergo hydrolysis or aminolysis:

Analogous Example : Hydrolysis of acetamide derivatives .

Research Gaps and Limitations

-

No experimental data directly addressing this compound’s reactivity.

-

Predictions rely on structural analogs (e.g., sulfonamides , aryl amines ).

-

Synthesis and characterization studies are required to validate these pathways.

Recommendations for Further Study

-

Perform controlled hydrolysis experiments (vary pH/temperature).

-

Explore catalytic hydrogenation of the thioxomethyl group.

-

Use DFT calculations to predict regioselectivity in EAS reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.

Antimicrobial Properties : The thioxomethyl group in the compound enhances its interaction with biological membranes, making it a candidate for developing new antimicrobial agents. Research has demonstrated its efficacy against a range of bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

Materials Science Applications

Polymer Chemistry : The unique structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that adding this compound to polymer blends can significantly improve their tensile strength and resistance to thermal degradation.

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an effective therapeutic agent against cancer.

- Antimicrobial Efficacy Assessment : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its promise as a new antimicrobial agent.

- Polymer Composite Development : Research focused on incorporating this compound into polystyrene matrices showed improved mechanical properties compared to pure polystyrene. This enhancement suggests its utility in developing advanced materials for various industrial applications.

Mechanism of Action

The mechanism by which N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) Comparison with CAS 313959-18-1

- Structural Similarities: Both compounds share a thioxomethyl group (Ptc) linked to an amino-substituted aromatic system and a 2-phenylethanamide backbone.

- Key Differences: The target compound’s amino group is substituted with an isopropylphenyl moiety, enhancing lipophilicity. CAS 313959-18-1 features a pyrazolinyl group (a heterocyclic ring with oxo and dimethyl substituents), which may improve metabolic stability or target-specific binding in drug design .

- Functional Implications : The pyrazolinyl analog’s heterocycle could confer distinct solubility or pharmacokinetic profiles compared to the target’s isopropylphenyl group.

(b) Comparison with CAS 61086-18-8

- Structural Similarities : Both contain aromatic (phenyl) and amide groups.

- Key Differences: CAS 61086-18-8 uses a piperidinyl-propanamide structure with a methoxymethyl group, contrasting with the target’s thioxomethyl-phenylamino system. The absence of the Ptc group in CAS 61086-18-8 may reduce thioamide-related reactivity or metal-binding capacity .

(c) Comparison with 3-Chloro-N-phenyl-phthalimide

- Structural Similarities : Both incorporate aromatic systems (phenyl groups).

- Key Differences :

- The phthalimide core in 3-chloro-N-phenyl-phthalimide is a fused bicyclic structure, absent in the target compound.

- The chloro substituent and anhydride-forming capability make it suitable for polymer synthesis, unlike the target’s amide-thioamide system .

Biological Activity

N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide, identified by CAS number 1024081-63-7, is a complex organic compound belonging to the class of substituted benzamides. Its intricate structure, characterized by multiple functional groups, suggests potential for significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molar Mass : 403.54 g/mol

- Structural Characteristics : The compound features a central benzamide backbone with thioxomethyl and amine functionalities, which are crucial for its biological interactions .

The biological activity of this compound appears to be mediated through various pathways:

- Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro studies have shown significant inhibition of cell proliferation in murine leukemia cells (P388 and L1210), with LD50 values comparable to established chemotherapeutics like doxorubicin .

- Inhibition of Nucleic Acid Synthesis : The compound has been shown to inhibit the uptake of tritiated thymidine and uridine, suggesting a mechanism involving the disruption of DNA and RNA synthesis in rapidly dividing cells .

- Glycine Transporter Inhibition : Preliminary findings suggest that similar compounds may inhibit glycine transporters, potentially impacting neurotransmission and offering therapeutic avenues for neurological disorders .

Cytotoxicity Studies

A series of assays were conducted to evaluate the cytotoxic potential of this compound:

| Cell Line | LD50 (µg/ml) | Mechanism of Action |

|---|---|---|

| P388 | 15 | Inhibition of DNA synthesis |

| L1210 | 19 | Inhibition of RNA synthesis |

| Normal Mouse Splenocytes | >50 | No effect on non-dividing cells |

These results indicate that the compound selectively targets cancerous cells while sparing normal cells under certain conditions, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through SAR studies. Modifications to the isopropyl and phenyl groups have been shown to affect potency and selectivity against different cancer cell lines. Research indicates that variations in substituents can lead to significant changes in cytotoxic efficacy and mechanism .

Case Studies

- Anticancer Activity : A study published in PubMed explored the synthesis and biological evaluation of related phenyl-amino compounds, demonstrating their potential as novel anticancer agents with selective toxicity towards leukemia cell lines .

- Neuropharmacological Potential : Compounds similar to this compound have been investigated for their ability to modulate glycine transporters, suggesting possible applications in treating neurological disorders such as schizophrenia and epilepsy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)-2-phenylethanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce experimental runs while capturing interactions between variables. Response Surface Methodology (RSM) further refines conditions for maximum yield .

Q. Which spectroscopic techniques are most effective for characterizing the thiourea moiety and confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm hydrogen/carbon environments, particularly the thiourea (-NH-CS-NH-) and isopropyl groups.

- FT-IR : Identify thiocarbonyl (C=S) stretches (~1200–1400 cm) and N-H bending modes.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Cross-reference with computational predictions for ambiguous peaks .

Q. How should researchers handle and store this compound to ensure stability, given its sensitivity to environmental factors?

- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-PDA to monitor purity over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound and guide its synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to map reaction pathways, transition states, and activation energies for key steps (e.g., thiourea formation).

- Molecular Dynamics (MD) : Simulate solvent effects and intermediate stability. Integrate computational insights with high-throughput screening to prioritize synthetic routes .

Q. What strategies can resolve discrepancies between experimental data (e.g., unexpected byproducts) and computational predictions regarding the compound’s reactivity?

- Methodological Answer :

- Contradiction Analysis : Compare experimental MS/MS fragmentation with DFT-predicted pathways to identify unaccounted intermediates.

- Sensitivity Testing : Re-run simulations with adjusted parameters (e.g., solvent dielectric constant) to align with observed outcomes. Validate via LC-MS and -labeling studies .

Q. What in situ analytical methods are suitable for monitoring dynamic structural changes during the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.